4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol
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Overview
Description
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the cyclopropylmethoxy and trifluoromethyl groups.
Cyclopropylmethoxy Group Introduction: This step involves the reaction of the phenol derivative with cyclopropylmethanol in the presence of a suitable catalyst, such as a strong acid or base, to form the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of catalysts, reaction temperature, and pressure, as well as the purification methods employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the phenol ring, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the phenol ring or the trifluoromethyl group.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: Its potential pharmacological properties are being explored, including its use as a precursor for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The phenol group can interact with various enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its bioavailability and pharmacokinetics.
Pathways Involved: The compound can modulate oxidative stress pathways, enzyme inhibition, and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethoxy group, making it less complex and potentially less versatile in certain applications.
4-(Cyclopropylmethoxy)phenol: Lacks the trifluoromethyl group, which may reduce its stability and lipophilicity compared to 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol.
3-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol but with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness
The combination of these groups enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXVKMUDJGDWEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733712 |
Source
|
Record name | 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243463-05-9 |
Source
|
Record name | 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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